2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic Acid
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Overview
Description
2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a fluorinated tetrahydronaphthalene moiety attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where a fluorinated tetrahydronaphthalene derivative is reacted with a benzoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂), nitrating agents like nitric acid (HNO₃), and sulfonating agents like sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The fluorinated tetrahydronaphthalene moiety may interact with enzymes or receptors, modulating their activity. The benzoic acid core can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine hydrochloride
- 3-fluoro-4-{[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-1-yl)ethyl]benzoic acid
Uniqueness
2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid is unique due to its specific fluorinated tetrahydronaphthalene structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
104761-62-8 |
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Molecular Formula |
C19H19FO2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C19H19FO2/c1-12(15-8-4-5-9-16(15)19(21)22)17-10-13-6-2-3-7-14(13)11-18(17)20/h4-5,8-12H,2-3,6-7H2,1H3,(H,21,22) |
InChI Key |
FOPUZNHKPBBERL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1C(=O)O)C2=C(C=C3CCCCC3=C2)F |
Origin of Product |
United States |
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